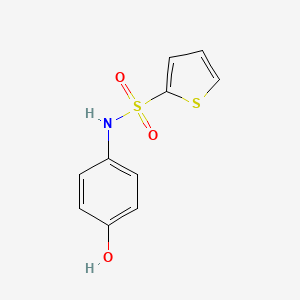
N-(4-hydroxyphenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Hydroxyphenyl)thiophene-2-sulfonamide is a chemical compound characterized by its unique structure, which includes a thiophene ring, a sulfonamide group, and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyphenyl)thiophene-2-sulfonamide typically involves the following steps:
Thiophene-2-sulfonyl chloride: is reacted with 4-aminophenol in the presence of a base such as triethylamine to form the intermediate 4-(thiophene-2-sulfonylamino)phenol .
The intermediate is then subjected to sulfonation using chlorosulfonic acid to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-Hydroxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Quinone Derivatives: Resulting from the oxidation of the hydroxy group.
Amines: Resulting from the reduction of the sulfonamide group.
Substituted Thiophenes: Resulting from electrophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(4-Hydroxyphenyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological targets, while the sulfonamide group can interact with enzymes and receptors. The thiophene ring contributes to the compound's stability and reactivity.
Comparaison Avec Des Composés Similaires
N-(4-Hydroxyphenyl)thiophene-2-sulfonamide is unique due to its specific structural features. Similar compounds include:
N-(4-Hydroxyphenyl)glycine: Used as a photographic developing agent.
Fenretinide: A retinoid derivative with potential anticancer properties.
These compounds share the hydroxyphenyl group but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
N-(4-hydroxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S2/c12-9-5-3-8(4-6-9)11-16(13,14)10-2-1-7-15-10/h1-7,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDVEIUPYUUGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
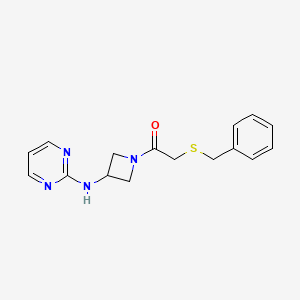
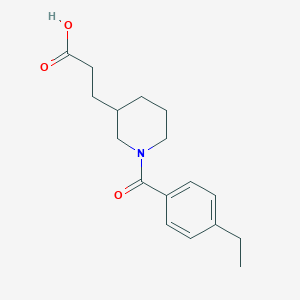
![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2824663.png)
![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)
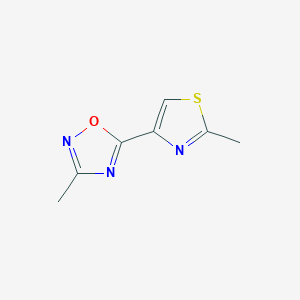
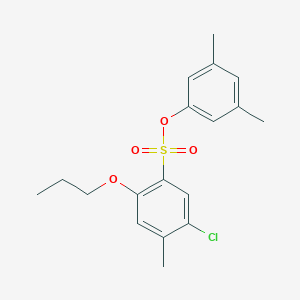
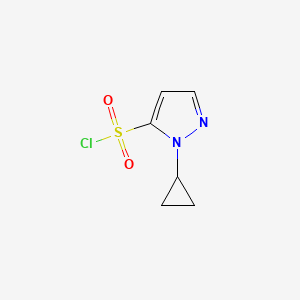
![Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2824676.png)
![methyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2824677.png)
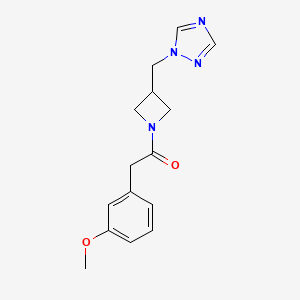
![N-(5-chloro-2-methylphenyl)-1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2824680.png)
![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2824683.png)

